N-(2-(2-(2-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(2-(2-(2-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylidene hydrazine moiety, which is known for its biological activity, and a 4-chlorobenzyl group, which can enhance its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves multiple steps:
Formation of the Benzylidene Hydrazine Intermediate: This step involves the condensation of 4-chlorobenzaldehyde with hydrazine hydrate under acidic conditions to form the benzylidene hydrazine intermediate.
Coupling with 3,4-Dimethoxybenzoyl Chloride: The intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(2-(2-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(2-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide: shares similarities with other benzylidene hydrazine derivatives, such as:
Uniqueness
Chemical Stability: The presence of the 4-chlorobenzyl group enhances the chemical stability of the compound.
Biological Activity: The specific arrangement of functional groups may confer unique biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
847592-62-5 |
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Molecular Formula |
C25H24ClN3O5 |
Molecular Weight |
481.9 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C25H24ClN3O5/c1-32-22-12-9-18(13-23(22)33-2)25(31)27-15-24(30)29-28-14-19-5-3-4-6-21(19)34-16-17-7-10-20(26)11-8-17/h3-14H,15-16H2,1-2H3,(H,27,31)(H,29,30)/b28-14+ |
InChI Key |
SEWRAICMJRJYIO-CCVNUDIWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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